4-{4-[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine
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Overview
Description
4-{4-[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a unique structure combining a pyrazine ring, a pyrrole ring, and a morpholine ring. This compound is part of the pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. One common method involves the production of N-substituted dipyrrolo[1,2-a:2´,1´-c]pyrazine analogs, which are then reacted with propargyl bromide and undergo intramolecular cyclization catalyzed by Pd/C at high temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{4-[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its potential as an anticancer agent and kinase inhibitor.
Industry: Utilized in the development of new materials and as a component in organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-{4-[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- N-substituted dipyrrolo[1,2-a:2´,1´-c]pyrazine
Uniqueness
What sets 4-{4-[5-(Pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c27-21(16-1-3-19(4-2-16)31(28,29)26-7-9-30-10-8-26)25-14-17-12-24(13-18(17)15-25)20-11-22-5-6-23-20/h1-6,11,17-18H,7-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGGUDMYRQNYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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